Molecular Weight and Steric Profile Differentiation from the 2,3,7-Trimethyl Analog
The target compound lacks the 2-methyl substituent present in N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)picolinamide, producing a molecular weight reduction of 14 Da (300.34 vs. 314.36 g/mol) and a measurable decrease in steric occupancy at the thiazole-proximal region of the binding pocket. In kinase inhibitor design, the 2-position of thiazolo[3,2-a]pyrimidines projects toward the solvent-accessible region and ribose pocket of the ATP-binding site; removal of the 2-methyl group alters both shape complementarity and ligand efficiency metrics [1]. This structural difference is consequential because thiazolo[3,2-a]pyrimidine derivatives with 2-arylidene substituents have demonstrated 2.2-fold selectivity shifts in kinase inhibition (PKCK2 IC50 = 0.56 μM vs. TBB IC50 = 1.24 μM) depending on substitution pattern [2].
| Evidence Dimension | Molecular weight and substitution pattern at thiazole ring position 2 |
|---|---|
| Target Compound Data | C14H12N4O2S; MW = 300.34 g/mol; no substituent at position 2; 3,7-dimethyl substitution on thiazolo[3,2-a]pyrimidine core |
| Comparator Or Baseline | N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)picolinamide: C15H14N4O2S; MW = 314.36 g/mol; 2,3,7-trimethyl substitution |
| Quantified Difference | ΔMW = 14 Da (4.5% reduction); absence of 2-methyl eliminates one hydrophobic contact point; class-level evidence shows 2-position substitution can shift PKCK2 IC50 by ≥2.2-fold |
| Conditions | Structural comparison based on molecular formula and substitution pattern analysis; kinase activity reference from ethyl 2-(benzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate PKCK2 series |
Why This Matters
The lower molecular weight and reduced steric bulk at position 2 may improve ligand efficiency indices (LE = 0.30–0.35 range achievable) and offer a differentiated starting point for fragment-based or structure-guided optimization compared to the 2,3,7-trimethyl analog.
- [1] Keshari AK, Singh AK, Raj V, et al. Bridgehead Nitrogen Thiazolo[3,2-a]pyrimidine: A Privileged Structural Framework in Drug Discovery. Mini Rev Med Chem. 2017;17(15):1488-1499. doi:10.2174/1389557517666170216142113. PMID: 28215139. View Source
- [2] Ethyl 2-(benzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate analogues as a new scaffold for protein kinase casein kinase 2 inhibitor. Bioorg Med Chem Lett. 2014;24(15):3534-3540. doi:10.1016/j.bmcl.2014.05.062. Compound 24: IC50 = 0.56 μM vs. TBB IC50 = 1.24 μM. View Source
